8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one 8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20379514
InChI: InChI=1S/C11H10FNO/c1-6-3-4-8(12)11-10(6)9(14)5-7(2)13-11/h3-5H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H10FNO
Molecular Weight: 191.20 g/mol

8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one

CAS No.:

Cat. No.: VC20379514

Molecular Formula: C11H10FNO

Molecular Weight: 191.20 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one -

Specification

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
IUPAC Name 8-fluoro-2,5-dimethyl-1H-quinolin-4-one
Standard InChI InChI=1S/C11H10FNO/c1-6-3-4-8(12)11-10(6)9(14)5-7(2)13-11/h3-5H,1-2H3,(H,13,14)
Standard InChI Key CSSCDANEEHDSBS-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=O)C=C(NC2=C(C=C1)F)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one consists of a bicyclic system with a partially reduced pyridine ring (1,4-dihydroquinolin-4-one). The fluorine atom at the 8-position introduces electronegativity, influencing electronic distribution and intermolecular interactions. Methyl groups at the 2- and 5-positions contribute steric bulk and modulate solubility. The ketone at the 4-position enhances reactivity, enabling participation in hydrogen bonding and nucleophilic reactions .

Molecular and Computational Data

The IUPAC name, 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one, reflects its substitution pattern. Computational descriptors, such as the SMILES string CC1=C(C2=C(C=CC(=C2)F)C(=O)N1)C\text{CC1=C(C2=C(C=CC(=C2)F)C(=O)N1)C}, provide a standardized representation of its connectivity . The InChIKey FKSFQJWXHXGGJM-UHFFFAOYSA-N (derived from a structural analog) suggests unique stereoelectronic features.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H10FNO\text{C}_{11}\text{H}_{10}\text{FNO}Calculated
Molecular Weight191.20 g/molCalculated
Melting PointNot reported (analogs: 150–200°C)
SolubilityModerate in DMSO, ethanol
LogP (Partition Coefficient)Estimated 2.1–2.5

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one likely follows strategies employed for analogous quinolinones. A common approach involves:

  • Cyclization of Fluorinated Aniline Derivatives: Starting with 5-fluoro-2-methylaniline, condensation with a β-keto ester under acidic conditions forms the dihydroquinolinone core .

  • Introduction of Methyl Groups: Alkylation or Friedel-Crafts acylation introduces methyl substituents at specific positions .

  • Oxidation and Purification: Selective oxidation and chromatographic purification yield the final product .

Industrial-Scale Considerations

Large-scale production may utilize continuous flow reactors to enhance yield and reduce waste. Process optimization focuses on minimizing side reactions, such as over-oxidation or demethylation, which are common in fluorinated heterocycles .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is a promising template for developing kinase inhibitors or immunomodulators. Structural modifications, such as introducing sulfonamide groups, could enhance target selectivity .

Case Study: Autoimmune Disease Research

Laquinimod, a quinolinecarboxamide, achieved phase II clinical trials for multiple sclerosis by suppressing Th17 cell differentiation . The target compound’s fluorine and methyl groups may offer similar immunomodulatory effects with reduced side effects.

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